Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate
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Overview
Description
Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a benzyl group, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate typically involves the reaction of benzyl cyanide with piperidine derivatives under specific conditions. One common method involves the nucleophilic substitution of benzyl halides with alkali metal cyanides . Another approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium cyanide or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pethidine intermediate A: A 4-phenyl piperidine derivative used as a precursor to opioid analgesics.
Cyanoacetamides: These compounds share the cyano group and are used in the synthesis of biologically active heterocycles.
Hydroquinoline derivatives: These compounds contain similar structural motifs and are studied for their pharmacological activities.
Uniqueness
Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20N2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H20N2O2/c22-15-20(18-9-5-2-6-10-18)19-11-13-23(14-12-19)21(24)25-16-17-7-3-1-4-8-17/h1-10H,11-14,16H2 |
InChI Key |
ULUAXXYTIQDTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=C(C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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